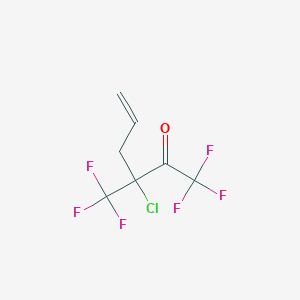
4-(Isocyanato)-4'-(trifluoromethoxy)-diphenyl ether, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isocyanato)-4'-(trifluoromethoxy)-diphenyl ether, 97% (hereafter referred to as Isocyanato-trifluoromethoxy-diphenyl ether) is a compound that has been widely used in laboratory experiments and scientific research. It is a highly versatile compound that can be used for various purposes, including synthesizing various compounds, as a reagent in organic synthesis, and as a catalyst in various reactions.
Scientific Research Applications
Isocyanato-trifluoromethoxy-diphenyl ether has been used in various scientific research applications. It has been used in the synthesis of various organic compounds, such as 1,3-dioxanes, and as a reagent in organic synthesis. It has also been used as a catalyst in various reactions, such as the synthesis of heterocyclic compounds, and in the synthesis of polymers. In addition, it has been used in the synthesis of various pharmaceuticals, such as antibiotics, and in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Isocyanato-trifluoromethoxy-diphenyl ether is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which facilitates the formation of reactive intermediates that can then be used to synthesize various organic compounds. In addition, the compound can act as a catalyst in various reactions, such as the synthesis of heterocyclic compounds and the synthesis of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of Isocyanato-trifluoromethoxy-diphenyl ether are not yet fully understood. However, it is believed that the compound does not have any significant direct effects on the human body. In addition, it is not known whether the compound has any significant indirect effects on the human body.
Advantages and Limitations for Lab Experiments
The main advantage of Isocyanato-trifluoromethoxy-diphenyl ether is its versatility, which allows it to be used in a wide range of laboratory experiments and scientific research applications. In addition, the compound is relatively easy to synthesize and is relatively stable, which makes it suitable for use in long-term experiments. However, the compound is not suitable for use in experiments involving high temperatures, as it tends to decompose at temperatures above 100°C.
Future Directions
There are a number of potential future directions for the use of Isocyanato-trifluoromethoxy-diphenyl ether. One potential direction is to explore the compound’s potential applications in the synthesis of new pharmaceuticals, such as antibiotics. Another potential direction is to investigate the compound’s potential applications in the synthesis of polymers and other materials. In addition, the compound could be explored for its potential applications in the synthesis of dyes and pigments. Finally, further research could be conducted to better understand the compound’s biochemical and physiological effects.
Synthesis Methods
Isocyanato-trifluoromethoxy-diphenyl ether can be synthesized from 4-chloro-4'-trifluoromethoxydiphenyl ether by reacting with isocyanic acid in aqueous acetic acid. The reaction is carried out at room temperature and yields a product with a purity of 97%. The reaction is relatively simple and can be carried out in a few steps.
properties
IUPAC Name |
1-isocyanato-4-[4-(trifluoromethoxy)phenoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO3/c15-14(16,17)21-13-7-5-12(6-8-13)20-11-3-1-10(2-4-11)18-9-19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTVCTOFYKXGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isocyanato)-4'-(trifluoromethoxy)-diphenyl ether | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)

![2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6311177.png)

![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)





